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Introduction

Sarecycline, a novel tetracycline-class antibiotic, has emerged as a significant therapeutic
agent, particularly in the field of dermatology. Its targeted spectrum of activity and favorable
safety profile have garnered considerable interest within the scientific community. A thorough
understanding of its molecular structure is paramount to elucidating its mechanism of action,
optimizing its therapeutic potential, and guiding the development of future derivatives. This
technical guide provides a comprehensive overview of the molecular structure of Sarecycline,
supported by quantitative data, detailed experimental methodologies, and visual
representations of its operational pathways.

Molecular Structure of Sarecycline

Sarecycline is a semi-synthetic derivative of tetracycline, characterized by a linear tetracyclic
naphthacene carboxamide core. Its chemical formula is C24H29N30s, with a molecular weight of
487.5 g/mol .[1][2] The IUPAC name for Sarecycline is (4S,4aS,5aR,12aR)-4-
(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-
4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[2]

A key distinguishing feature of Sarecycline is its novel C7 moiety, a methoxymethylamino
group, which plays a crucial role in its unique mechanism of action and narrow spectrum of
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activity.[3][4] This modification at the C7 position enhances its interaction with the bacterial
ribosome, the primary target of tetracycline antibiotics.[5]

Physicochemical Properties

A summary of the key physicochemical properties of Sarecycline is presented in the table

below.

Property Value Reference

Molecular Formula C24H20N30s [11[2]

Molecular Weight 487.5 g/mol [1112]
(4S,4aS,5aR,12aR)-4-
(dimethylamino)-1,10,11,12a-
tetrahydroxy-7-

IUPAC Name {[methoxy(methyl)amino]lmethy  [2]
[}-3,12-dioxo-4a,5,5a,6-
tetrahydro-4H-tetracene-2-
carboxamide

CAS Number 1035654-66-0 [2]

Experimental Elucidation of the Molecular Structure

The precise three-dimensional arrangement of atoms in Sarecycline has been determined
through advanced analytical techniques, primarily X-ray crystallography.

X-ray Crystallography of Sarecycline in Complex with
the 70S Ribosome

A pivotal study by Batool et al. (2020) provided the atomic resolution crystal structure of
Sarecycline bound to the Thermus thermophilus 70S ribosome at a resolution of 2.8 A.[6] This
study was instrumental in visualizing the drug-target interaction at a molecular level.

The following is a generalized protocol for the X-ray crystallography of a small molecule-
ribosome complex, based on established methodologies.[1][7]
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. Ribosome Preparation:

Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus
thermophilus).

Form a complex of the 70S ribosome with mRNA and a P-site tRNA to mimic a physiological
state.

. Crystallization:
Mix the ribosome complex with a solution of Sarecycline.

Employ the vapor diffusion method (sitting or hanging drop) to grow crystals. This involves
equilibrating a drop of the ribosome-Sarecycline solution against a reservoir solution with a
high concentration of a precipitant (e.g., polyethylene glycol).

Incubate at a controlled temperature (e.g., 19°C) until crystals form.
. Data Collection:

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g.,
glycerol) and then flash-cooling them in liquid nitrogen.

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam,
typically from a synchrotron source.

Collect diffraction data as the crystal is rotated.
. Structure Determination and Refinement:
Process the diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem using molecular replacement, using a known ribosome structure as
a model.

Build the atomic model of the ribosome-Sarecycline complex into the resulting electron
density map using software like Coot.
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o Refine the model using software like PHENIX to improve the fit to the experimental data.

Quantitative Structural Data

The crystallographic study of Sarecycline bound to the ribosome revealed key interactions.
The tetracycline core binds to the 16S rRNA of the 30S subunit. Crucially, the unique C7 moiety
extends into the mRNA channel, a feature not observed with other tetracyclines.[5][6] This
interaction directly involves the A-site codon of the mRNA.[6]

Due to the nature of the available data focusing on the ribosome-bound state, a table of
intrinsic bond lengths and angles for isolated Sarecycline is not available. The provided
structural data is derived from the complex, reflecting the conformation of the molecule upon
binding to its biological target.

Synthesis of Sarecycline

The synthesis of Sarecycline hydrochloride is a multi-step process that starts from sancycline.
A detailed synthetic route is outlined in patent documents.[4][8][9]

Experimental Protocol: Synthesis of Sarecycline
Hydrochloride

The following is a summary of the synthetic steps described in patent WO2019192614A1:[4][8]
[°]

Step 1: lodination of Sancycline

e Sancycline is reacted with N-iodosuccinimide in the presence of trifluoroacetic acid to yield
7-iodosancycline.

Step 2: Formylation of 7-lodosancycline

e The 7-iodosancycline is then subjected to a palladium-catalyzed formylation reaction using
carbon monoxide and a reducing agent (e.g., triethylsilane) to produce 7-formylsancycline.

Step 3: Reductive Amination

o 7-formylsancycline undergoes reductive amination with N,O-dimethylhydroxylamine.
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Step 4: Salt Formation

e The resulting Sarecycline free base is then treated with hydrochloric acid to form the stable
Sarecycline hydrochloride salt.

Mechanism of Action and Associated Pathways

Sarecycline exerts its therapeutic effect through a dual mechanism: antibacterial activity and
anti-inflammatory effects.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Like other tetracyclines, Sarecycline's primary antibacterial mechanism is the inhibition of
protein synthesis in bacteria.[10] It binds to the 30S ribosomal subunit, preventing the
attachment of aminoacyl-tRNA to the ribosomal A-site.[11] This effectively halts the elongation
of the polypeptide chain, leading to a bacteriostatic effect.

The unique C7 moiety of Sarecycline enhances its binding to the ribosome and introduces an
additional mechanism of action. By extending into the mRNA channel, it directly interferes with
the mRNA, further impeding the translation process.[6]
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Fig. 1. Sarecycline's mechanism of inhibiting bacterial protein synthesis.
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Anti-inflammatory Pathway

In addition to its antibacterial properties, Sarecycline exhibits anti-inflammatory effects, which
are particularly relevant to its efficacy in treating acne vulgaris.[8][12] This is achieved by
modulating the host's immune response through the downregulation of pro-inflammatory
cytokines. Sarecycline has been shown to inhibit the production of key inflammatory mediators
such as Tumor Necrosis Factor-alpha (TNF-a), Interleukin-1beta (IL-13), and Interleukin-6 (IL-
6).[3]
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Fig. 2: Anti-inflammatory signaling pathway modulated by Sarecycline.

Conclusion

The molecular structure of Sarecycline, particularly its distinctive C7 moiety, is central to its
targeted antibacterial activity and anti-inflammatory properties. Elucidated through
sophisticated techniques like X-ray crystallography, the atomic-level details of its interaction
with the bacterial ribosome provide a solid foundation for understanding its therapeutic efficacy.
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The multi-step synthesis process highlights the chemical ingenuity involved in its development.

A comprehensive grasp of Sarecycline's molecular architecture and its multifaceted

mechanism of action is essential for the scientific and medical communities to fully leverage its

clinical benefits and to inspire the design of next-generation antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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